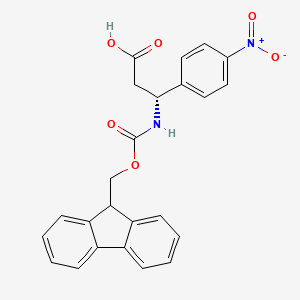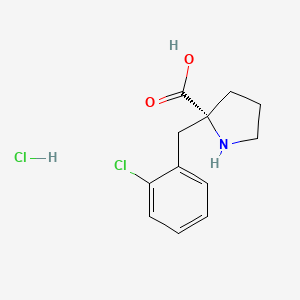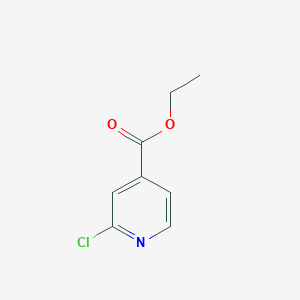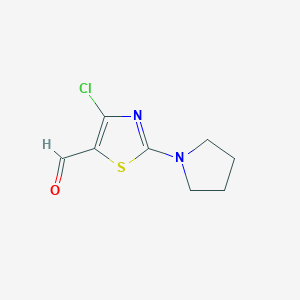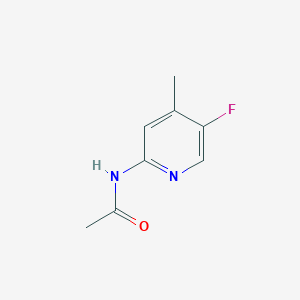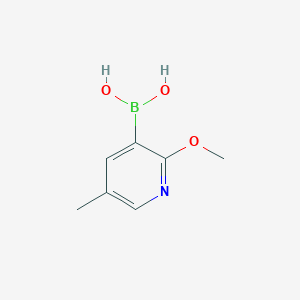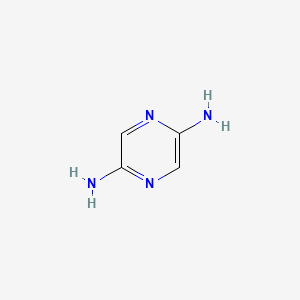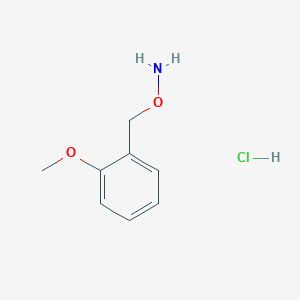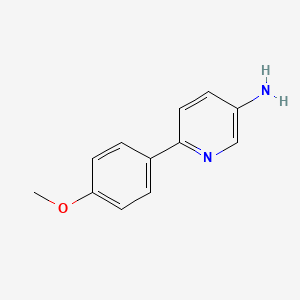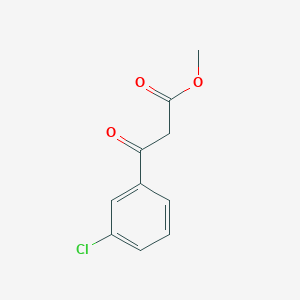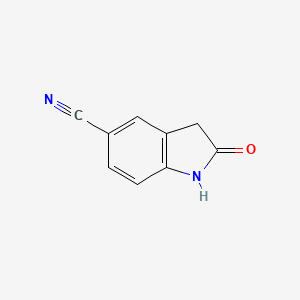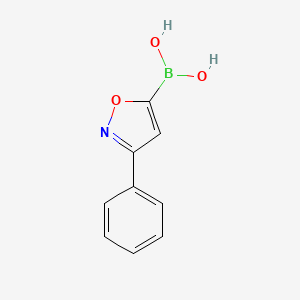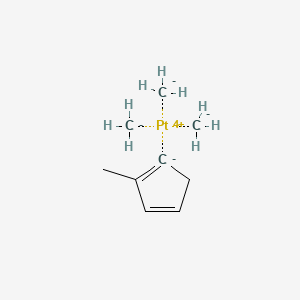
Trimethyl(methylcyclopentadienyl)platinum(IV)
Overview
Description
Trimethyl(methylcyclopentadienyl)platinum(IV) is a crystalline organometallic compound widely used as a precursor for platinum in various applications. It is known for its utility in microelectronics, catalysis, photonics, and chemical sensing processes . The compound’s molecular formula is C9H16Pt, and it has a molecular weight of 319.31 g/mol .
Preparation Methods
Trimethyl(methylcyclopentadienyl)platinum(IV) can be synthesized through several methods. One common synthetic route involves the reaction of methylcyclopentadienyl lithium with trimethylplatinum chloride under controlled conditions . The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Trimethyl(methylcyclopentadienyl)platinum(IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum oxides.
Reduction: It can be reduced to elemental platinum under specific conditions.
Substitution: The methyl groups can be substituted with other ligands, such as halides or phosphines.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Trimethyl(methylcyclopentadienyl)platinum(IV) has numerous scientific research applications:
Mechanism of Action
The mechanism of action of Trimethyl(methylcyclopentadienyl)platinum(IV) involves its decomposition to release platinum atoms, which then interact with the substrate or reactants. In atomic layer deposition, for example, the compound undergoes a two-step process: the platinum precursor attaches to active sites on the substrate surface, followed by the removal of remaining ligands . This process ensures the formation of a uniform and highly dispersed platinum layer.
Comparison with Similar Compounds
Trimethyl(methylcyclopentadienyl)platinum(IV) is often compared with other platinum precursors, such as platinum(II) acetylacetonate and (1,5-cyclooctadiene)dimethylplatinum(II) . While all these compounds serve as platinum sources, Trimethyl(methylcyclopentadienyl)platinum(IV) is unique due to its ability to form highly stable and active platinum nanoparticles. This makes it particularly valuable in applications requiring high catalytic activity and stability .
Similar compounds include:
- Platinum(II) acetylacetonate
- (1,5-Cyclooctadiene)dimethylplatinum(II)
- Bis(ethylcyclopentadienyl)ruthenium(II)
Properties
IUPAC Name |
carbanide;2-methylcyclopenta-1,3-diene;platinum(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2,4H,3H2,1H3;3*1H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCWUCSNEKCAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].CC1=[C-]CC=C1.[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015293 | |
| Record name | Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94442-22-5 | |
| Record name | Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094442225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


